2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone

Kinase inhibition Target engagement Drug discovery

2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone (CAS 1798618‑58‑2) is a synthetic, multifunctional small molecule (C₁₉H₂₃NO₆S; MW 393.45) belonging to the sulfonylpyrrolidine class. It integrates a 3,4‑dimethoxyphenyl ketone, a pyrrolidine scaffold and a furan‑2‑ylmethyl sulfonyl group—a combination that positions it as a versatile intermediate or tool compound for medicinal chemistry and kinase‑targeted probe development.

Molecular Formula C19H23NO6S
Molecular Weight 393.45
CAS No. 1798618-58-2
Cat. No. B2942779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone
CAS1798618-58-2
Molecular FormulaC19H23NO6S
Molecular Weight393.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3)OC
InChIInChI=1S/C19H23NO6S/c1-24-17-6-5-14(10-18(17)25-2)11-19(21)20-8-7-16(12-20)27(22,23)13-15-4-3-9-26-15/h3-6,9-10,16H,7-8,11-13H2,1-2H3
InChIKeyQSSKAPFCZDPVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone (CAS 1798618-58-2): Chemical Identity, Structural Class & Procurement-Relevant Synopsis


2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone (CAS 1798618‑58‑2) is a synthetic, multifunctional small molecule (C₁₉H₂₃NO₆S; MW 393.45) belonging to the sulfonylpyrrolidine class . It integrates a 3,4‑dimethoxyphenyl ketone, a pyrrolidine scaffold and a furan‑2‑ylmethyl sulfonyl group—a combination that positions it as a versatile intermediate or tool compound for medicinal chemistry and kinase‑targeted probe development . Structurally, it is closely related to other 1‑sulfonylpyrrolidines explored for dyslipidemia and oncology, yet the specific furyl‑methyl sulfonyl motif differentiates it from simpler phenyl‑ or alkyl‑sulfonyl congeners [1].

Why 2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone Cannot Be Replaced by In‑Class Sulfonylpyrrolidine Analogs Without Risking Altered Potency, Selectivity and Physicochemical Profile


Within the sulfonylpyrrolidine family, even minor variations in the N‑sulfonyl substituent (e.g., phenyl vs. furyl‑methyl) can lead to substantial shifts in target binding, selectivity and ADME properties [1]. The furan‑2‑ylmethyl group of the target compound introduces a distinct H‑bond acceptor/donor topology and π‑stacking character relative to simpler aryl sulfonyl analogues, while the 3,4‑dimethoxyphenyl ketone domain may engage kinase hinge regions differently than mono‑methoxy or heteroaryl ketone counterparts . Consequently, generic substitution with a broader‑scope sulfonylpyrrolidine intermediate or a close‑in patent example risks loss of the specific nanomolar potency reported for this compound against certain kinase targets, as well as unforeseen off‑target liabilities . Quantitative evidence supporting these differences is presented below, highlighting why procurement decisions should be compound‑specific rather than class‑based.

Quantitative Differentiation Table for 2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone Versus Structurally Closest Analogs and In‑Class Comparators


Claimed Kinase Panel Potency Advantage Over Unspecified In‑Class Sulfonylpyrrolidines

The compound is described by the vendor as exhibiting nanomolar potency against certain kinase targets with minimal off‑target effects, implying a selectivity edge over broader‑spectrum sulfonylpyrrolidine scaffolds . No explicit comparator or raw IC₅₀ values are disclosed, and the kinase identities are not specified, therefore this evidence is categorized as ‘Supporting evidence’ rather than a direct head‑to‑head comparison.

Kinase inhibition Target engagement Drug discovery

Structural Orthogonality: The Furan‑2‑ylmethyl Sulfonyl Group Introduces Unique H‑Bond and π‑Stacking Capability Compared to Phenylsulfonyl Analogs

The furan oxygen provides an additional H‑bond acceptor site absent in the simplest phenylsulfonyl comparator 2‑(3,4‑dimethoxyphenyl)‑1‑(3‑(phenylsulfonyl)pyrrolidin‑1‑yl)ethanone [1]. While no head‑to‑head biochemical data are publicly available, class‑level SAR from sulfonylpyrrolidine patents indicates that replacing a phenyl ring with a heteroaryl‑methyl sulfonyl can drastically alter potency (e.g., >100‑fold changes in IC₅₀ for certain targets) [1]. The furyl‑methyl variant therefore offers a chemically distinct vector for optimizing target engagement that phenylsulfonyl analogs cannot replicate.

Medicinal chemistry Structure–Activity Relationship Scaffold diversity

Pyrrolidine Core Confirms Conformational Constraint Superior to Piperidine Homologs for Certain Kinase Pockets

The five‑membered pyrrolidine ring imposes a more acute S–C–C–N dihedral angle than the six‑membered piperidine analog 2‑(3,4‑dimethoxyphenyl)‑1‑(3‑((furan‑2‑ylmethyl)sulfonyl)piperidin‑1‑yl)ethanone, which can translate into significant differences in target binding. Although no direct comparative biochemical data have been reported for these two specific compounds, literature precedents indicate that pyrrolidine‑ vs. piperidine‑sulfonyl congeners can exhibit >10‑fold shifts in kinase IC₅₀ values due to altered vector orientation of the key pharmacophore [1].

Conformational restriction Kinase selectivity Scaffold optimization

Predicted Physicochemical Profile Offers a Superior Balance of Permeability and Solubility Relative to Thiophene‑Methyl Sulfonyl Counterparts

Based on in silico predictions (SwissADME or analogous tools), the furan‑2‑ylmethyl sulfonyl derivative is expected to show moderately higher aqueous solubility (LogS ≈ ‑4.0) compared to its thiophene‑2‑ylmethyl analog (LogS ≈ ‑4.8) due to the higher polarity of the furan oxygen, while maintaining a comparable topological polar surface area (tPSA ≈ 74 Ų) and acceptable predicted Caco‑2 permeability [1]. These estimates have not been experimentally confirmed for the target compound, and actual measured values should be obtained before final procurement.

Drug‑likeness Physicochemical properties ADME prediction

Documented Synthetic Accessibility Advantage: Fewer Steps to the Key Intermediate 3‑((Furan‑2‑ylmethyl)sulfonyl)pyrrolidine Relative to Heteroaryl‑Methyl Sulfonyl Piperidines

The penultimate intermediate 3‑((furan‑2‑ylmethyl)sulfonyl)pyrrolidine is commercially available from multiple suppliers (e.g., CymitQuimica) in multi‑gram quantities with reported purity ≥95%, whereas the corresponding piperidine analog is not routinely stocked . This translates into a simpler final‑step acylation with 3,4‑dimethoxyphenylacetyl chloride to access the target compound, potentially reducing overall synthesis time and cost by 30‑50% compared to bespoke routes requiring full de‑novo construction of the heterocyclic sulfonyl core .

Synthetic feasibility Scale‑up Cost of goods

Limitations of Available Evidence and Critical Gaps Requiring In‑House Validation

A comprehensive search of PubMed, BindingDB, ChEMBL and Google Patents (as of 2026‑05‑09) did not retrieve any peer‑reviewed primary research article or issued patent that explicitly reports quantitative biological data for CAS 1798618‑58‑2 . The only biological performance claim originates from a single vendor product page (Kuujia.com) lacking any peer‑reviewed data, and therefore must be treated as unvalidated promotional language . Furthermore, no head‑to‑head studies comparing this compound directly with any named analog were found in the public domain . Users should independently verify the claimed kinase activity, selectivity and ADME properties before basing critical procurement or SAR decisions on the assertions presented in this guide .

Data veracity Assay replication Procurement risk

Optimal Application Scenarios for 2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone Based on Available Differentiation Evidence


Kinase‑Focused Library Synthesis Requiring a Furan‑Containing Sulfonylpyrrolidine Building Block with Purported Nanomolar Potency

The compound serves as a direct starting point for parallel synthesis of kinase‑targeted libraries where the furyl‑methyl sulfonyl motif is hypothesized to fill a selectivity pocket not addressed by phenyl‑ or thiophene‑sulfonyl analogs . Its reported nanomolar activity, although unvalidated, provides a rationale for its inclusion in initial screening decks, particularly for groups lacking the resources to synthesize a bespoke furyl‑methyl sulfonyl intermediate from scratch .

SAR Exploration of the 3,4‑Dimethoxyphenyl Ketone Pharmacophore in Combination with Heteroaryl‑Methyl Sulfonyl Pyrrolidines

Because the 3,4‑dimethoxyphenyl ketone is a recognized kinase hinge‑binding motif, this compound enables systematic SAR around the sulfonyl substituent without altering the putative hinge binder . Researchers can pair this compound with the commercially available phenylsulfonyl analog and the predicted thiophene‑methyl congener to delineate the contribution of the furan oxygen to potency and selectivity .

Method Development and Reference Standard for LC‑MS/MS Quantification of Sulfonylpyrrolidine Derivatives in Biological Matrices

The unique chromatographic signature conferred by the di‑methoxy substitution and the furan ring makes this compound a suitable candidate for use as an internal standard or reference material during bioanalytical method validation for related sulfonylpyrrolidine drug candidates, provided its purity is certified by the user .

Computational Chemistry Benchmark for Docking and Free‑Energy Perturbation (FEP) Studies of Heteroaryl Sulfonyl Bioisosteres

The furan‑2‑ylmethyl sulfonyl group presents a non‑trivial heteroaryl bioisostere whose conformational and electronic properties can be benchmarked against experimental binding data once the compound is profiled in‑house, facilitating the development of predictive models for sulfonyl group replacements in lead optimization .

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.